molecular formula C27H31N9Na2O15P2 B15286175 FAD-Na2;FAD sodium salt

FAD-Na2;FAD sodium salt

Cat. No.: B15286175
M. Wt: 829.5 g/mol
InChI Key: XLRHXNIVIZZOON-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

Flavin adenine dinucleotide disodium salt can be synthesized through the phosphorylation of riboflavin (vitamin B2) followed by the adenylation of the resulting flavin mononucleotide (FMN). The reaction typically involves the use of phosphorylating agents and adenylating reagents under controlled conditions .

Industrial Production Methods

Industrial production of flavin adenine dinucleotide disodium salt involves microbial fermentation processes using genetically engineered microorganisms. These microorganisms are capable of overproducing riboflavin, which is then converted to flavin mononucleotide and subsequently to flavin adenine dinucleotide .

Chemical Reactions Analysis

Types of Reactions

Flavin adenine dinucleotide disodium salt undergoes several types of reactions, primarily redox reactions. It can be reduced to flavin adenine dinucleotide dihydro (FADH2) and oxidized back to flavin adenine dinucleotide (FAD) during various metabolic processes .

Common Reagents and Conditions

Common reagents used in the reactions involving flavin adenine dinucleotide disodium salt include nicotinamide adenine dinucleotide phosphate (NADPH) and other electron donors. The reactions typically occur under physiological conditions, such as neutral pH and ambient temperature .

Major Products

The major products formed from the redox reactions of flavin adenine dinucleotide disodium salt include flavin adenine dinucleotide dihydro (FADH2) and reactive oxygen species (ROS) when it acts as an electron carrier .

Mechanism of Action

Flavin adenine dinucleotide disodium salt exerts its effects by acting as an electron carrier in redox reactions. It facilitates the transfer of electrons from one molecule to another, thereby participating in various metabolic pathways. The molecular targets include enzymes such as succinate dehydrogenase and α-ketoglutarate dehydrogenase, which are involved in the citric acid cycle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Flavin adenine dinucleotide disodium salt is unique due to its ability to participate in both one-electron and two-electron transfer reactions, making it versatile in various metabolic processes. Its role as a cofactor in multiple enzymes also distinguishes it from other similar compounds .

Properties

Molecular Formula

C27H31N9Na2O15P2

Molecular Weight

829.5 g/mol

IUPAC Name

disodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate

InChI

InChI=1S/C27H33N9O15P2.2Na/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36;;/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43);;/q;2*+1/p-2

InChI Key

XLRHXNIVIZZOON-UHFFFAOYSA-L

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.[Na+].[Na+]

Origin of Product

United States

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